Cas no 511531-59-2 (2-(aminooxy)-1-(piperidin-1-yl)ethanone hydrochloride)
2-(aminooxy)-1-(piperidin-1-yl)ethanone hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(aminooxy)-1-(piperidin-1-yl)ethanone hydrochloride
- 2-(Aminooxy)-1-(1-piperidinyl)-ethanone hydrochloride
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- MDL: MFCD16877207
Computed Properties
- Exact Mass: 194.08235
Experimental Properties
- PSA: 55.56
2-(aminooxy)-1-(piperidin-1-yl)ethanone hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0998469-1g |
2-(Aminooxy)-1-(piperidin-1-yl)ethanone hydrochloride |
511531-59-2 | 95% | 1g |
$980 | 2024-08-02 | |
| eNovation Chemicals LLC | Y0998469-1g |
2-(aminooxy)-1-(piperidin-1-yl)ethanone hydrochloride |
511531-59-2 | 95% | 1g |
$980 | 2025-02-26 | |
| eNovation Chemicals LLC | Y0998469-1g |
2-(aminooxy)-1-(piperidin-1-yl)ethanone hydrochloride |
511531-59-2 | 95% | 1g |
$980 | 2025-02-26 |
2-(aminooxy)-1-(piperidin-1-yl)ethanone hydrochloride Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2-(aminooxy)-1-(piperidin-1-yl)ethanone hydrochloride
Introduction to 2-(aminooxy)-1-(piperidin-1-yl)ethanone hydrochloride (CAS No. 511531-59-2)
2-(aminooxy)-1-(piperidin-1-yl)ethanone hydrochloride (CAS No. 511531-59-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as aminooxyacetate piperidine hydrochloride, is a derivative of piperidine and features an aminooxy functional group, which imparts unique chemical and biological properties. The compound has garnered attention for its potential in drug discovery and development, particularly in the context of enzyme inhibition and protein modification.
The aminooxy group in 2-(aminooxy)-1-(piperidin-1-yl)ethanone hydrochloride is highly reactive and can form stable covalent bonds with aldehyde or ketone groups. This reactivity makes it a valuable tool in the synthesis of bioconjugates, where it can be used to link targeting ligands to therapeutic agents or imaging probes. The piperidine moiety, on the other hand, contributes to the compound's solubility and stability, making it suitable for various biological assays.
Recent studies have highlighted the potential of 2-(aminooxy)-1-(piperidin-1-yl)ethanone hydrochloride in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can effectively inhibit specific enzymes involved in inflammatory pathways. The researchers found that the aminooxy group facilitated the formation of stable adducts with target proteins, thereby modulating their activity and reducing inflammation.
In another study, 2-(aminooxy)-1-(piperidin-1-yl)ethanone hydrochloride was used as a linker in the synthesis of antibody-drug conjugates (ADCs). The aminooxy group allowed for site-specific conjugation to the antibody, ensuring precise control over the drug-to-antibody ratio (DAR). This approach improved the therapeutic index of the ADCs, leading to enhanced efficacy and reduced toxicity in preclinical models.
The versatility of 2-(aminooxy)-1-(piperidin-1-yl)ethanone hydrochloride extends beyond its use as a linker or inhibitor. It has also been explored for its potential in imaging applications. A research team at a leading pharmaceutical company utilized this compound to develop a novel positron emission tomography (PET) tracer for detecting early-stage cancer. The aminooxy group enabled efficient conjugation with radiolabeled molecules, resulting in high sensitivity and specificity in tumor imaging.
From a synthetic perspective, 2-(aminooxy)-1-(piperidin-1-yl)ethanone hydrochloride can be prepared through a multi-step process involving the reaction of piperidine with an appropriate electrophile followed by conversion to the aminooxy derivative. The synthetic route is well-documented in the literature and can be optimized for large-scale production, making it accessible for both academic and industrial applications.
The safety profile of 2-(aminooxy)-1-(piperidin-1-yl)ethanone hydrochloride has been extensively evaluated. Preclinical studies have shown that it exhibits low toxicity and good biocompatibility, which are crucial factors for its use in therapeutic and diagnostic applications. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety.
In conclusion, 2-(aminooxy)-1-(piperidin-1-yl)ethanone hydrochloride (CAS No. 511531-59-2) is a multifunctional compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique chemical properties make it an attractive candidate for drug discovery, bioconjugation, and imaging studies. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in the field.
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